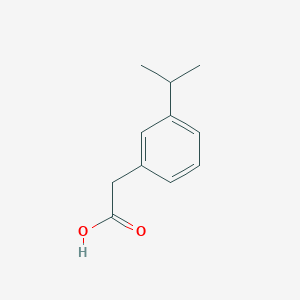

2-(3-Isopropylphenyl)acetic acid

Beschreibung

Historical Context and Evolution of Phenylacetic Acid Derivatives in Academic Synthesis

Phenylacetic acid, a naturally occurring auxin in plants, has been a subject of scientific inquiry for over a century. researchgate.netwikipedia.org Its derivatives form the backbone of numerous pharmaceuticals, agrochemicals, and fragrances. wikipedia.orgyoutube.com The historical development of synthetic methodologies for phenylacetic acid derivatives has been a significant focus in organic chemistry. Early methods often relied on the hydrolysis of benzyl (B1604629) cyanides or the carbonation of Grignard reagents. orgsyn.org

Over the years, the synthetic toolkit has expanded considerably. Modern approaches include palladium-catalyzed carbonylation of benzyl halides and the Willgerodt-Kindler reaction of acetophenones, which offer greater efficiency and functional group tolerance. researchgate.net More recently, innovative metal-free, catalytic methods for the regioselective oxidation of vinylarenes have emerged, providing milder and more environmentally benign routes to this important class of compounds. rsc.org The continuous evolution of these synthetic strategies has not only facilitated the production of known compounds but has also opened doors to the creation of novel derivatives with unique properties.

Structural Distinctiveness and Research Interest in Isopropylphenylacetic Acid Isomers

The isomers of isopropylphenylacetic acid, particularly the ortho-, meta-, and para-substituted forms, offer a compelling case study in how subtle changes in molecular structure can lead to significant differences in physical, chemical, and biological properties. The position of the isopropyl group on the phenyl ring influences the electronic and steric environment of the acetic acid side chain, which in turn can affect its reactivity and biological activity.

The para-substituted isomer, 2-(4-isopropylphenyl)acetic acid, is a well-known nonsteroidal anti-inflammatory drug (NSAID). In contrast, 2-(3-Isopropylphenyl)acetic acid, the meta-isomer, is less studied but holds significant research interest due to its potential for novel applications. The steric hindrance and electronic effects of the meta-isopropyl group may lead to different pharmacological profiles or make it a valuable building block in the synthesis of complex molecules.

Table 1: Comparison of Isopropylphenylacetic Acid Isomers

| Property | This compound | 2-(4-Isopropylphenyl)acetic acid |

|---|---|---|

| CAS Number | 81049-21-0 | 4476-28-2 |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol | 178.23 g/mol |

| IUPAC Name | 2-(3-propan-2-ylphenyl)acetic acid | 2-(4-propan-2-ylphenyl)acetic acid |

| Synonyms | 2-(3-(propan-2-yl)phenyl)acetic acid | p-Isopropylphenylacetic acid |

This table was generated based on data from public chemical databases. youtube.comacs.orgresearchgate.netinventivapharma.com

Overview of Current Research Landscape and Unexplored Avenues

The current research landscape for phenylacetic acid derivatives is vibrant and diverse. Studies are exploring their potential as antimicrobial agents, with some derivatives showing promising activity against various pathogens. nih.gov In the realm of medicinal chemistry, new phenylacetic acid derivatives are being synthesized and evaluated for a range of therapeutic applications, including as aldose reductase inhibitors for the potential treatment of diabetic complications. nih.gov

While direct research on this compound is not as extensive as that for its para-isomer, the existing body of knowledge on meta-substituted compounds provides a roadmap for future investigations. For example, studies on other meta-substituted phenyl compounds have shown that this substitution pattern can lead to unique biological activities. researchgate.net

Unexplored avenues for this compound research are plentiful. Its potential as a precursor for novel pharmaceuticals is a key area of interest. The unique steric and electronic properties conferred by the meta-isopropyl group could be leveraged to design molecules with high specificity for a variety of biological targets. Furthermore, its application in materials science, for instance, as a component in the synthesis of novel polymers or functional materials, remains largely untapped. The development of more efficient and selective catalytic methods for the synthesis of this compound and its derivatives also presents a significant opportunity for future research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-propan-2-ylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)10-5-3-4-9(6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHSMVNJOVGOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81049-21-0 | |

| Record name | 2-[3-(propan-2-yl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Isopropylphenyl Acetic Acid and Its Regioisomers

Established Synthetic Routes to Isopropylphenylacetic Acid Scaffolds

Traditional approaches to the synthesis of these compounds have laid the groundwork for more modern, optimized procedures. These established routes often involve multi-step sequences that have been refined over time to improve yields and purity.

Carboxylation reactions represent a direct approach to introduce the carboxylic acid moiety. One common method involves the generation of a Grignard reagent from an appropriate benzyl (B1604629) halide, which is then reacted with carbon dioxide (dry ice) to form the corresponding carboxylic acid. erowid.org For instance, the synthesis of phenylacetic acid can be achieved by reacting benzyl chloride with magnesium to form benzylmagnesium chloride, followed by carboxylation. erowid.org

Another established method is the hydrolysis of benzyl cyanides. This can be accomplished using either acidic or basic conditions. While both methods are effective, acid hydrolysis is often preferred as it can proceed more smoothly. orgsyn.org The reaction involves heating the benzyl cyanide with an aqueous acid, such as sulfuric acid, followed by purification of the resulting phenylacetic acid. orgsyn.org

Recent advancements in carboxylation include photochemical and electrochemical methods. Photochemical carboxylation can functionalize benzylic C(sp³)–H bonds under mild conditions. researchgate.net For example, alkylphenyl ketones can be converted to acylphenylacetic acids with high yields using a 365 nm LED lamp at room temperature. researchgate.net

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield | Reference |

| Benzyl Chloride | Magnesium | Carbon Dioxide | Phenylacetic Acid | ~75% | erowid.org |

| Benzyl Cyanide | Sulfuric Acid | Water | Phenylacetic Acid | ~80% | orgsyn.org |

| Alkylphenyl Ketone | CO2 | Light (365 nm) | Acylphenylacetic Acid | 61-99% | researchgate.net |

Modifying the side chain of a pre-existing aromatic compound is another key strategy. A prominent example is the Willgerodt-Kindler reaction, which can convert acetophenones to the corresponding phenylacetic acids via a thiomorpholide intermediate. researchgate.net This reaction can be performed efficiently under phase transfer catalysis conditions, significantly reducing reaction times. researchgate.net

Oxidation of an appropriate alkylbenzene is also a viable route. For instance, any alkyl chain attached to a benzene (B151609) ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid, provided there is at least one benzylic hydrogen present. youtube.com

A multi-step synthesis starting from 2,6-dibromo-4-methylaniline (B181599) has been developed to produce 2-[(3,4,5-triphenyl)phenyl]acetic acid. This process involves the construction of the triphenyltoluene core followed by side-chain functionalization through bromination and subsequent cyanation and hydrolysis steps. mdpi.com

| Precursor | Key Transformation | Product | Reference |

| Acetophenone | Willgerodt-Kindler Reaction | Phenylacetic Acid | researchgate.net |

| Alkylbenzene | Side-Chain Oxidation | Benzoic Acid | youtube.com |

| 3,4,5-Triphenyltoluene | Bromination, Cyanation, Hydrolysis | 2-[(3,4,5-triphenyl)phenyl]acetic acid | mdpi.com |

The direct α-arylation of carboxylic acids with aryl halides has been a long-standing challenge. A novel strategy utilizing a traceless protecting group has been developed to achieve this transformation. nih.gov This palladium-catalyzed method is tolerant of a wide range of functional groups on both the aryl bromide and the carboxylic acid. nih.gov

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |

| Aryl Bromide | Ethylene | Pd(OAc)2 / NISPCDPP | 2-Aryl Propionic Acid | mdpi.com |

| Aryl Bromide | Carboxylic Acid (with protecting group) | [Pd] catalyst | α-Aryl Carboxylic Acid | nih.gov |

Novel and Sustainable Synthetic Approaches

In line with the growing demand for environmentally friendly chemical processes, new and sustainable methods for synthesizing phenylacetic acid derivatives are being actively explored. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

The principles of green chemistry are being increasingly applied to the synthesis of phenylacetic acid derivatives. This includes the use of safer solvents, renewable starting materials, and catalytic reactions to minimize waste. For example, the use of phase transfer catalysts in the Willgerodt-Kindler reaction not only accelerates the reaction but also allows for milder conditions and potentially easier product isolation. researchgate.net The development of one-pot syntheses, such as the palladium-catalyzed Heck coupling-hydroxycarbonylation sequence, exemplifies the principle of atom economy by reducing the number of separate purification steps. mdpi.commdpi.com

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions. Lipases, for example, are used in the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds. researchgate.netcapes.gov.br One notable application is the lipase-mediated resolution of methyl-3-hydroxy-5-phenylpentanoate to yield enantiomerically enriched products. researchgate.net

Another innovative chemoenzymatic approach involves the in situ generation of a peroxy acid from phenylacetic acid and hydrogen peroxide, catalyzed by an immobilized lipase (B570770). nih.gov This peroxy acid is then used to epoxidize alkenes, demonstrating a novel use of phenylacetic acid in a green oxidation system. nih.gov The phenylacetic acid can even be recovered and reused, further enhancing the sustainability of the process. nih.gov

| Biocatalyst | Substrate | Transformation | Product | Reference |

| Lipase | Racemic methyl-3-hydroxy-5-phenylpentanoate | Kinetic Resolution | Enantiomerically enriched alcohol and acetate | researchgate.net |

| Immobilized Candida antarctica lipase B | Phenylacetic acid, H2O2, Alkene | In situ peracid formation and epoxidation | Epoxide | nih.gov |

Flow Chemistry Applications in Phenylacetic Acid Synthesisnih.gov

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology offers substantial advantages in terms of safety, efficiency, and scalability for the synthesis of phenylacetic acids and their derivatives. nih.gov The inherent benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates and reactive reagents.

The integration of multiple synthetic steps into a single, uninterrupted sequence is a hallmark of advanced flow chemistry. A notable example is the 10-step continuous-flow asymmetric synthesis of cyproterone (B1669671) acetate, which, while not directly producing a phenylacetic acid, showcases the immense potential of the technology. nih.gov This complex synthesis integrates a variety of transformations, including enzymatic reactions, a cobalt-catalyzed Mukaiyama hydration, and a rapid Corey-Chaykovsky cyclopropanation, all within a telescoped flow system. nih.gov The entire sequence was completed with a total reaction time of only 3 hours, demonstrating a significant acceleration compared to batch methods. nih.gov

Such integrated one-flow systems hold great promise for the industrial production of 2-(3-isopropylphenyl)acetic acid and its analogues. Key reactions in phenylacetic acid synthesis, such as Friedel-Crafts acylations, Willgerodt-Kindler reactions, or the carbonylation of benzyl halides, can be adapted to flow conditions, leading to enhanced process safety and product consistency.

Stereoselective Synthesis of Chiral Isopropylphenylacetic Acid Derivatives

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of chiral molecules, including derivatives of isopropylphenylacetic acid, is of paramount importance in medicinal chemistry and drug development.

Creating a stereocenter at the α-position of phenylacetic acids is a fundamental challenge in asymmetric synthesis. Advanced methods now allow for the direct enantioselective alkylation of arylacetic acids, circumventing the need for traditional chiral auxiliaries that require additional steps for attachment and removal. nsf.gov

A highly effective protocol utilizes chiral lithium amides as traceless auxiliaries. In this approach, the arylacetic acid is deprotonated with a chiral lithium amide base to form a chiral enolate in situ. This enolate then reacts with an electrophile, such as an alkyl halide, to generate the α-substituted product with high enantioselectivity. The chiral amine can be easily recovered and reused, making the process efficient and economical. nsf.gov This method has proven effective for the alkylation of various phenylacetic acids with a range of electrophiles, including unactivated primary and secondary alkyl iodides, as well as activated benzyl and methallyl bromides. nsf.gov

The versatility of this approach allows for the synthesis of a wide array of α-chiral arylacetic acids, which are valuable building blocks for more complex molecules. For instance, the direct enantioselective alkylation of a functionalized phenylacetic acid with isobutyl iodide was a key step in the synthesis of a potent pharmaceutical intermediate, achieving 97% enantiomeric excess (ee). nsf.gov

| Electrophile | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |

| Ethyl iodide | Phenylacetic acid | 81% | 96% | nsf.gov |

| Benzyl bromide | Phenylacetic acid | - | 92% | nsf.gov |

| Isobutyl iodide | Phenylacetic acid | - | 98% | nsf.gov |

| 2-Iodopropane | Phenylacetic acid | - | 97% | nsf.gov |

| 2-Iodopropane | 4-Methoxyphenylacetic acid | - | 97% | nsf.gov |

| 2-Iodopropane | 3-(Trifluoromethyl)phenylacetic acid | - | 91% | nsf.gov |

The synthesis of more complex molecules, where an isopropylphenylacetic acid moiety is conjugated to another chiral structure, requires precise control over diastereoselectivity. This involves creating a new stereocenter in the presence of an existing one, with a preference for one diastereomer over the other.

Modern synthetic strategies employ various methods to achieve high diastereoselectivity. One powerful approach is the diastereoselective enolate hydroxylation. This was demonstrated in the asymmetric synthesis of (3R,5R)-β-hydroxypiperazic acid (β-OHPiz), a nonribosomal peptide residue found in several bioactive natural products. nih.gov The strategy relied on the hydroxylation of a chiral enolate with an oxaziridine (B8769555) reagent to install a hydroxyl group, creating a new stereocenter with high diastereocontrol relative to a pre-existing stereocenter in the molecule. nih.gov This method provides an acyclic, orthogonally protected precursor that can be incorporated into a peptide chain before the final ring formation. nih.gov

Another sophisticated technique for building complex heterocyclic conjugates is the intramolecular Corey-Chaykovsky reaction. This has been used for the diastereoselective synthesis of novel zwitterionic bicyclic lactams from β-enaminoesters derived from (R)-(−)-2-phenylglycinol. nih.gov The key step involves a ring-closing reaction that generates two or three new stereogenic centers with high diastereoselectivity. nih.gov These bicyclic lactams serve as versatile scaffolds for the synthesis of highly substituted piperidine (B6355638) derivatives, which are prevalent structures in approved drugs. nih.gov

These examples, while not starting directly from this compound, illustrate the advanced principles that can be applied to create complex and diastereomerically pure conjugates derived from it.

| Target Conjugate Type | Key Diastereoselective Method | Resulting Structure | Application/Significance | Reference |

| Hydroxylated Piperazic Acid | Enolate Hydroxylation | (3R,5R)-β-Hydroxypiperazic Acid | Synthesis of bioactive nonribosomal peptides | nih.gov |

| Bicyclic Lactams | Intramolecular Corey-Chaykovsky | Zwitterionic Bicyclic Lactam | Scaffold for substituted piperidine drugs | nih.gov |

| Isoprostanes | Diazo Ketone Cyclization | (+/-)-8-epi-PGF(2)(alpha) Ethyl Ester | Synthesis of biologically active lipids |

Chemical Transformations and Derivatization Strategies of 2 3 Isopropylphenyl Acetic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations to produce esters, amides, and alcohols, which can serve as key intermediates for further derivatization.

Esterification of 2-(3-isopropylphenyl)acetic acid can be readily achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven reaction is typically performed with an excess of the alcohol or with the removal of water to drive the reaction towards the ester product. libretexts.org For instance, the reaction of this compound with a simple alcohol like methanol (B129727) or ethanol (B145695) under acidic conditions would yield the corresponding methyl or ethyl 2-(3-isopropylphenyl)acetate.

The kinetics of esterification of similar carboxylic acids, such as acetic acid with isopropyl alcohol, have been studied, providing insights into optimal reaction conditions. nih.gov These studies often utilize heterogeneous catalysts like ion exchange resins to facilitate easier product purification. nih.gov

Another effective method for esterification, particularly for more sensitive substrates or when milder conditions are required, involves the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC). This reagent activates the carboxylic acid, allowing it to react with an alcohol. This method has been successfully employed in the esterification of various secondary metabolite compounds, including those with phenolic acid structures. medcraveonline.com

A variety of ester derivatives of this compound can be synthesized, and some have been noted for their potential applications. For example, ester derivatives of phenylacetic acid are utilized as building blocks in the synthesis of pharmaceuticals like cyclopentolate. mdpi.com

| Esterification Method | Reagents | Typical Conditions | Ester Product Example |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux with excess alcohol or removal of water | Methyl 2-(3-isopropylphenyl)acetate |

| DCC Coupling | Alcohol, N,N'-Dicyclohexylcarbodiimide (DCC) | Room temperature in a suitable solvent (e.g., THF) | Varies depending on the alcohol used |

The carboxylic acid group of this compound can be converted into an amide through reaction with a primary or secondary amine. This transformation is fundamental in the synthesis of a wide range of chemical conjugates. Direct amidation by heating a carboxylic acid and an amine is often inefficient and requires harsh conditions. researchgate.net Therefore, coupling reagents are typically employed to facilitate the reaction under milder conditions.

A variety of modern coupling reagents are available, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and phosphonium (B103445) or aminium salts such as (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP). organic-chemistry.org Boric acid and its derivatives, like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have also been shown to be effective catalysts for the direct amidation of carboxylic acids with a broad range of amines, often allowing for purification by simple filtration. organic-chemistry.orgnih.gov

The synthesis of amide derivatives of phenylacetic acids is of significant interest as the phenylacetamido group is a key structural component in many pharmaceutical compounds, including penicillin G and atenolol. mdpi.com For example, a process for preparing N-(propan-2-yl)acetamide derivatives has been described, highlighting the potential for creating various amide conjugates. tdcommons.org The synthesis of 2-(alkylamino)acetamides has also been reported, providing a template for the types of amide structures that can be generated. researchgate.net

These amidation and peptide coupling strategies allow for the conjugation of this compound to various molecules, including amino acids, peptides, and other amine-containing compounds, to create new chemical entities with potentially novel biological activities.

| Amidation Method | Coupling Reagent/Catalyst | Amine Substrate | Amide Product Example |

| Carbodiimide Coupling | EDC, DCC | Primary or Secondary Amine | N-Alkyl-2-(3-isopropylphenyl)acetamide |

| Boric Acid Catalysis | Boric Acid or B(OCH₂CF₃)₃ | Primary or Secondary Amine | N-Aryl-2-(3-isopropylphenyl)acetamide |

| Peptide Coupling | PyBOP, HATU | Amino Acid or Peptide | 2-(3-Isopropylphenyl)acetyl-amino acid conjugate |

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, 2-(3-isopropylphenyl)ethanol. This transformation is typically achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose, capable of reducing carboxylic acids to primary alcohols in an ether solvent, followed by an aqueous workup. chemistrysteps.comdocbrown.infoquora.comvedantu.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids due to the decreased electrophilicity of the carboxylate anion formed under basic conditions. chemistrysteps.com

The reaction with LiAlH₄ proceeds via deprotonation of the carboxylic acid, followed by nucleophilic attack of a hydride ion on the carbonyl carbon. An aldehyde is formed as an intermediate but is immediately reduced further to the primary alcohol. chemistrysteps.com

The resulting alcohol, 2-(3-isopropylphenyl)ethanol, is a valuable intermediate that can undergo further derivatization. For example, it can be subjected to oxidation to yield the corresponding aldehyde, or it can be converted into various esters or ethers, expanding the range of accessible derivatives from the parent carboxylic acid.

| Reducing Agent | Product | Key Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(3-Isopropylphenyl)ethanol | Strong reducing agent, requires anhydrous ether solvent and subsequent aqueous workup. |

| Sodium Borohydride (NaBH₄) | No reaction | Not a sufficiently powerful reducing agent for carboxylic acids. |

Side-Chain Modifications and Elaboration

Modifications to the acetic acid side chain, particularly at the carbon atom alpha (α) to the carboxyl group, provide a direct method for creating structural diversity.

The α-carbon of this compound is acidic due to the electron-withdrawing effect of the adjacent carbonyl group, allowing for its deprotonation to form a reactive enolate. youtube.com This enolate serves as a potent nucleophile in substitution reactions to introduce alkyl or aryl substituents. pearson.comyoutube.com

Alkylation: The process typically involves two main steps:

Enolate Formation: The carboxylic acid is first converted to an ester to prevent interference from the acidic proton of the carboxyl group. The ester is then treated with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is a common choice as it is a strong, sterically hindered base that rapidly and completely converts the ester into its corresponding enolate at low temperatures (e.g., -78 °C). pressbooks.publibretexts.org

Nucleophilic Substitution: The generated enolate then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 mechanism. youtube.compressbooks.pub This reaction forms a new carbon-carbon bond at the α-position. pressbooks.pub The reaction works best with primary alkyl halides and methyl halides. pressbooks.pub

Arylation: The introduction of an aryl group at the α-position is typically achieved through transition metal-catalyzed cross-coupling reactions. The palladium-catalyzed α-arylation of carbonyl compounds (Buchwald-Hartwig α-arylation) is a powerful method. nih.gov In this process, the enolate of the ester derivative reacts with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govorganic-chemistry.org This reaction allows for the formation of α,α-diaryl or α-alkyl-α-aryl acetic acid derivatives. organic-chemistry.org

| Step | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| 1. Esterification | This compound, Alcohol (e.g., EtOH), Acid catalyst (e.g., H₂SO₄) | Protection of the carboxylic acid and activation of the α-proton. | General Knowledge |

| 2. Enolate Formation | Ester derivative, Lithium diisopropylamide (LDA), THF, -78 °C | Deprotonation at the α-carbon to form a nucleophilic enolate. | pressbooks.publibretexts.org |

| 3. Alkylation | Enolate solution, Alkyl halide (R-X) | SN2 reaction to form a new C-C bond at the α-carbon. | youtube.compearson.com |

The creation of a double bond between the α and β carbons of the side chain results in an α,β-unsaturated carboxylic acid derivative. wikipedia.org These compounds, belonging to the class of α,β-unsaturated carbonyls, are valuable synthetic intermediates. wikipedia.orglibretexts.org

A common laboratory method to synthesize α,β-unsaturated acids is through a two-step sequence involving α-halogenation followed by dehydrohalogenation. google.com

α-Halogenation: The carboxylic acid can be converted to its acid halide (e.g., using thionyl chloride, SOCl₂). Treatment of the acid halide with a halogen (e.g., Br₂) and a catalyst (e.g., PBr₃, Hell-Volhard-Zelinsky reaction) introduces a halogen atom at the α-position.

Dehydrohalogenation: The resulting α-halo acid is then treated with a base (e.g., pyridine, potassium carbonate). The base abstracts the α-proton, and the halide ion is eliminated, leading to the formation of a carbon-carbon double bond in conjugation with the carbonyl group. google.com

An alternative method involves the dehydration of a β-hydroxy acid derivative, which can be prepared via an aldol-type reaction. google.com The resulting (E)- or (Z)-isomers of 2-(3-isopropylphenyl)propenoic acid can be valuable for further synthetic elaborations due to the reactive nature of the conjugated system. libretexts.orgyoutube.com

Advanced Spectroscopic and Analytical Characterization of 2 3 Isopropylphenyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of the atomic arrangement within 2-(3-isopropylphenyl)acetic acid.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. mdpi.comresearchwithrutgers.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present. The aromatic protons typically appear as a complex multiplet in the downfield region. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety give rise to a singlet, while the methine (-CH-) and methyl (-CH₃) protons of the isopropyl group appear as a septet and a doublet, respectively, due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. mdpi.com Key signals include those for the carboxyl carbon, the aromatic carbons (with distinct signals for the substituted and unsubstituted positions), the methylene carbon, and the carbons of the isopropyl group. The chemical shifts of these signals are indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 170 - 185 |

| Aromatic (Ar-H) | 7.0 - 7.4 (multiplet) | 120 - 150 |

| Methylene (-CH₂-) | 3.5 - 3.8 (singlet) | 40 - 50 |

| Isopropyl Methine (-CH-) | 2.8 - 3.2 (septet) | 30 - 40 |

| Isopropyl Methyl (-CH₃) | 1.1 - 1.3 (doublet) | 20 - 25 |

Note: These are predicted ranges and can vary based on the solvent and other experimental conditions.

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity between atoms. ipb.ptresearchgate.netsciencegate.appmdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the aromatic protons and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on their attached protons. For example, it would link the methylene proton signal to the methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for this relatively simple molecule, it can be important for determining the stereochemistry in more complex derivatives.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through analysis of its fragmentation patterns. mdpi.comresearchgate.net

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This high accuracy allows for the unambiguous determination of the elemental composition and, therefore, the molecular formula of this compound, which is C₁₁H₁₄O₂. nih.gov The exact mass of this compound is 178.0994 g/mol . nih.gov

Fragmentation Analysis: In the mass spectrometer, the molecular ion can fragment into smaller, charged species. The pattern of these fragments provides a fingerprint of the molecule's structure. chemguide.co.uklibretexts.orggatech.eduyoutube.com For this compound, common fragmentation pathways include:

Loss of the carboxylic acid group (-COOH), resulting in a fragment with m/z 133.

Cleavage of the C-C bond between the methylene group and the aromatic ring.

Loss of a methyl group (-CH₃) from the isopropyl moiety.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Description |

| [C₁₁H₁₄O₂]⁺ | 178 | Molecular Ion (M⁺) |

| [C₁₀H₁₃O]⁺ | 149 | Loss of -CHO |

| [C₉H₁₁]⁺ | 119 | Loss of -CH₂COOH |

| [C₁₀H₁₃]⁺ | 133 | Loss of -COOH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.net The IR spectrum of this compound displays several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| Carbonyl (C=O) | Stretching | 1725 - 1700 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O | Stretching | 1300 - 1200 |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer, and the strong C=O stretch is indicative of the carbonyl group.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a suitable single crystal of this compound itself might be challenging, X-ray crystallography of its derivatives can provide definitive proof of its three-dimensional structure in the solid state. nih.govresearchgate.net This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of all atoms and the bond lengths and angles between them. This method is particularly valuable for confirming the connectivity and stereochemistry of complex derivatives. nih.gov

Chromatographic Methods for Purity Assessment and Separation of Isomers/Enantiomers

Chromatographic techniques provide the high resolving power necessary to separate this compound from closely related structural isomers, impurities, and its own enantiomer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 2-arylpropionic acids. It is versatile, allowing for both purity assessment on achiral stationary phases and the critical separation of enantiomers on chiral stationary phases (CSPs). nih.gov

Purity Assessment via Reversed-Phase HPLC (RP-HPLC): The purity of this compound is routinely determined using RP-HPLC. In this mode, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. This setup separates compounds based on their hydrophobicity.

A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often buffered or acidified with additives like trifluoroacetic acid (TFA) or acetic acid to ensure the carboxylic acid is in its protonated form, leading to sharper peaks and better retention. nih.govnih.gov A study on a structurally related compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, successfully used a C18 column with a mobile phase of 0.05% TFA in a water-acetonitrile mixture (85:15, v/v) for the separation of its stereoisomers, demonstrating the utility of this approach. nih.gov Detection is commonly performed using a UV detector, as the phenyl ring provides strong chromophores.

Enantiomeric Separation via Chiral HPLC: Separating the enantiomers of this compound is crucial as they often exhibit different pharmacological activities. This is achieved using a chiral stationary phase (CSP), which creates a chiral environment allowing for differential interaction with the two enantiomers. sigmaaldrich.com

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support, are widely and successfully used for the resolution of 2-arylpropionic acids. nih.govresearchgate.netsigmaaldrich.com Columns such as Chiralpak® and Chiralcel® are prominent examples. mdpi.comresearchgate.net The separation can be optimized by adjusting the mobile phase composition, which can be normal-phase (e.g., hexane/isopropanol), reversed-phase, or polar organic mode. sigmaaldrich.comresearchgate.net The choice of the alcohol modifier (e.g., ethanol (B145695), 2-propanol) and its concentration in the mobile phase can significantly influence retention and selectivity. researchgate.netsigmaaldrich.com

An alternative, indirect approach involves derivatizing the racemic acid with a chiral reagent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard achiral HPLC column. nih.gov

Table 1: Representative HPLC Methods for Analysis of this compound

| Parameter | Purity Assessment (RP-HPLC) | Enantiomeric Separation (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., J'sphere-ODS-H80, 150 mm × 4.6 mm, 4 µm) nih.gov | Polysaccharide-based CSP (e.g., Chiralpak® IB, Chiralcel® OJ) researchgate.net |

| Mobile Phase | Acetonitrile : Water with 0.05% Trifluoroacetic Acid (TFA) (e.g., 50:50 v/v) nih.govpensoft.net | n-Hexane : Isopropanol (e.g., 85:15 v/v) with 0.1% acid modifier researchgate.net |

| Elution Mode | Isocratic or Gradient | Isocratic |

| Flow Rate | 1.0 mL/min nih.gov | 0.5 - 1.0 mL/min researchgate.net |

| Temperature | Ambient or controlled (e.g., 30 °C) pensoft.net | Ambient or controlled (e.g., 25 °C) researchgate.net |

| Detection | UV at ~225-230 nm nih.gov | UV at ~230 nm or ~280 nm researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ajrconline.org It is well-suited for the analysis of volatile and thermally stable compounds.

However, direct analysis of carboxylic acids like this compound by GC can be problematic due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector or column. shimadzu.comyoutube.com To overcome these issues, derivatization is a mandatory prerequisite. This process converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester derivative. ajrconline.orgyoutube.com

Common derivatization strategies include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst or with a more reactive agent like an alkyl chloroformate. nih.govnih.gov

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. youtube.com

Once derivatized, the analyte is injected into the GC system. Separation occurs in a capillary column, often one with a polar stationary phase like a wax column (e.g., polyethylene (B3416737) glycol) for analyzing fatty acid esters. shimadzu.com The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

The eluting compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. The high sensitivity of GC-MS also enables the detection and quantification of trace-level impurities. researchgate.net

Table 2: Typical GC-MS Method Parameters for Derivatized this compound

| Parameter | Typical Setting |

|---|---|

| Derivatization | Esterification with isobutyl chloroformate or silylation with BSTFA youtube.comnih.gov |

| GC Column | SH-WAX or similar (e.g., 60 m × 0.25 mm I.D., df=0.5 µm) shimadzu.com |

| Carrier Gas | Helium at a constant linear velocity (e.g., 34 cm/s) shimadzu.com |

| Injector Temperature | 240 - 250 °C shimadzu.com |

| Oven Program | Initial temp 80°C, ramp at 40°C/min to 200°C, then ramp at 25°C/min to 240°C shimadzu.com |

| MS Ion Source Temp. | 200 - 230 °C shimadzu.com |

| MS Interface Temp. | 240 - 250 °C shimadzu.com |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) |

Computational and Theoretical Chemistry Studies on 2 3 Isopropylphenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are commonly employed for geometry optimization, electronic structure analysis, and the calculation of vibrational frequencies. researchgate.netnih.govresearchgate.netresearchgate.net

For 2-(3-isopropylphenyl)acetic acid, DFT calculations would first determine the most stable, or "optimized," molecular geometry. From this optimized structure, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov

Furthermore, DFT is used to perform vibrational analysis, which predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.netscirp.org The table below details the expected vibrational modes for this compound based on characteristic group frequencies.

Table 1: Predicted Vibrational Frequencies for this compound using DFT

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3300-2500 | Broad, Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Isopropyl & Methylene (B1212753) | ~2960-2850 | Strong |

| C=O Stretch | Carboxylic Acid | ~1710 | Very Strong |

| C=C Stretch | Phenyl Ring | ~1600, ~1450 | Medium-Strong |

| C-H Bend | Isopropyl & Methylene | ~1465, ~1375 | Medium |

| C-O Stretch | Carboxylic Acid | ~1300 | Strong |

| O-H Bend | Carboxylic Acid | ~920 | Broad, Medium |

Note: These are representative values. Actual calculated wavenumbers depend on the specific DFT functional and basis set used.

This compound possesses several rotatable single bonds, primarily the bond connecting the phenyl ring to the acetic acid group and the bond within the carboxylic acid moiety. This flexibility allows the molecule to exist in various spatial arrangements, known as conformers.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of the conformational landscape in different environments, such as in a solvent like water. ucr.edunih.gov

These simulations can reveal how the molecule flexes and changes shape, and how it interacts with surrounding solvent molecules through forces like hydrogen bonds and van der Waals interactions. nih.gov By analyzing the simulation trajectory, one can determine structural properties like radial distribution functions (RDFs), which describe the probability of finding other atoms at a certain distance from a specific atom in the molecule. ucr.edu This is particularly useful for understanding how the carboxylic acid group interacts with water molecules.

Prediction of Spectroscopic Properties through Computational Methods

A significant application of quantum chemical calculations is the prediction of various spectroscopic properties. As mentioned, DFT calculations can generate theoretical IR and Raman spectra. researchgate.net The agreement between theoretical and experimental spectra can be very high, often within a 10 cm⁻¹ interval, which allows for confident assignment of vibrational bands observed in the lab. researchgate.net

In addition to vibrational spectra, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) approach, used in conjunction with DFT, calculates the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), which can then be converted into chemical shifts. scirp.org These predicted NMR spectra serve as a powerful tool for confirming the molecular structure.

Structure-Activity Relationship (SAR) Modeling in a Theoretical Framework

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. jksus.org In a theoretical framework, this involves analyzing how changes to the molecular structure of this compound—such as altering the position of the isopropyl group, substituting other groups onto the phenyl ring, or modifying the carboxylic acid function—would likely affect its interaction with a biological target. Computational tools can model these hypothetical analogues and predict changes in properties like binding affinity to a receptor.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that formalizes SAR by creating a mathematical model relating the chemical structures of a series of compounds to their measured biological activities. nih.govptfarm.pl

The QSAR process for analogues of this compound would involve these steps:

Data Set Assembly : A collection of structurally similar compounds with experimentally determined biological activities is gathered. mdpi.com

Structure Optimization : The 3D structure of each molecule in the set is optimized, often using DFT methods to ensure a realistic, low-energy conformation. jksus.org

Descriptor Calculation : A large number of molecular descriptors—numerical values that encode different aspects of the molecule's structure—are calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Model Generation : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that best correlates a subset of the calculated descriptors with the biological activity. jksus.org

Validation : The predictive power of the QSAR model is rigorously tested using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and validation with an external test set (R²_test). jksus.org

A successful QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent or selective compounds.

This table lists common descriptors that would be relevant for a QSAR study of this compound analogues.

In Silico Screening and Ligand-Protein Docking Studies for Molecular Interactions (e.g., enzyme active sites in in vitro models)

In silico screening and ligand-protein docking studies are powerful computational techniques used to predict the binding affinity and interaction patterns between a small molecule, such as this compound, and a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery and development for identifying potential therapeutic agents and elucidating their mechanisms of action at a molecular level.

While direct and specific in silico screening studies exclusively focused on this compound are not extensively documented in publicly available research, the structural similarity of this compound to the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) allows for informed predictions regarding its likely biological targets and molecular interactions. NSAIDs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. nih.govrsc.orgresearchgate.net Therefore, computational studies often focus on the interaction of NSAID-like compounds with the active sites of these enzymes.

Molecular docking simulations of phenylacetic acid (PAA) derivatives and other NSAIDs with COX enzymes have revealed key binding features. researchgate.net These studies indicate that the acidic carboxyl group of the ligand typically forms crucial hydrogen bonds with key amino acid residues within the enzyme's active site, such as Arginine (Arg) and Tyrosine (Tyr). researchgate.netnih.gov The phenyl ring and its substituents engage in hydrophobic and van der Waals interactions with a hydrophobic pocket in the enzyme. researchgate.netbiointerfaceresearch.com

For this compound, it is hypothesized that the carboxylic acid moiety would anchor the molecule within the COX active site through electrostatic interactions and hydrogen bonding, while the isopropylphenyl group would fit into the hydrophobic channel. The orientation and binding energy of the molecule within the active site would determine its inhibitory potency and potential selectivity for COX-1 versus COX-2.

A hypothetical docking study of this compound against the active sites of COX-1 and COX-2 would likely yield data similar to that presented in the tables below. Such studies typically use software like AutoDock or PyRx to predict the binding affinities (usually in kcal/mol) and identify the specific amino acid residues involved in the interaction. nih.govbionaturajournal.com

Table 1: Predicted Docking Scores and Interaction Analysis of this compound with Cyclooxygenase (COX) Enzymes

| Target Enzyme | Ligand | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Types |

| COX-1 | This compound | -7.5 | Arg120, Tyr355, Val349, Leu352 | Hydrogen Bond, Hydrophobic |

| COX-2 | This compound | -8.2 | Arg120, Tyr355, Val523, Ser530 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is illustrative and based on typical results from docking studies of similar NSAIDs. The specific values would need to be confirmed by a dedicated computational study on this compound.

Table 2: Detailed Breakdown of Predicted Molecular Interactions

| Target Enzyme | Ligand Atom/Group | Enzyme Residue | Interaction Type | Distance (Å) |

| COX-2 | Carboxylate Oxygen 1 | Arg120 | Hydrogen Bond | 2.8 |

| Carboxylate Oxygen 2 | Tyr355 | Hydrogen Bond | 3.1 | |

| Isopropyl Group | Val523 | Hydrophobic | 3.9 | |

| Phenyl Ring | Leu352 | Pi-Alkyl | 4.2 | |

| Phenyl Ring | Ser530 | van der Waals | 3.5 |

Note: This table provides a hypothetical, detailed view of the potential molecular interactions between this compound and the COX-2 active site as would be predicted by molecular docking software. The specific residues and distances are based on known interactions of other NSAIDs with the enzyme.

The binding affinity is a critical parameter in these studies, with a more negative docking score indicating a more favorable binding interaction. The interactions with specific amino acid residues, such as the hydrogen bonds with Arg120 and Tyr355, are crucial for the inhibitory activity of many NSAIDs against COX enzymes. researchgate.netnih.gov The larger and more flexible active site of COX-2 compared to COX-1 can be exploited to design selective inhibitors. biointerfaceresearch.com Computational studies on various phenylacetic acid derivatives have shown that the nature and position of the substituent on the phenyl ring can significantly influence the binding affinity and selectivity. researchgate.net Therefore, a detailed in silico analysis of this compound would be invaluable in predicting its pharmacological profile.

Mechanistic Investigations of 2 3 Isopropylphenyl Acetic Acid at the Molecular Level in Vitro/in Silico

Exploration of Biochemical Pathways (e.g., in vitro enzyme inhibition or modulation studies, if any)

There is currently a lack of specific in vitro studies in the public domain detailing the inhibition or modulation of specific enzymes or biochemical pathways by 2-(3-Isopropylphenyl)acetic acid. While related acetic acid derivatives have been investigated for various biological activities, such as antimicrobial or anticancer effects, these findings are not directly applicable to this compound. nih.govmdpi.comresearchgate.netmdpi.com

Interaction with Biomolecular Targets (e.g., protein binding studies in vitro or in silico)

Specific in vitro or in silico studies identifying and characterizing the interaction of this compound with particular biomolecular targets like proteins or receptors have not been prominently published. Computational methods such as molecular docking are frequently used to predict the binding of small molecules to protein targets, but reports of such studies for this specific compound are not found in the surveyed literature. rsc.orgnih.govsemanticscholar.org

Consistent with the lack of target identification, there are no available public data on the binding affinity (such as Kᵢ or IC₅₀ values) or specificity of this compound for any particular biomolecular target. mdpi.com

Role as a Chemical Probe in Mechanistic Biology

The use of this compound as a chemical probe to investigate biological mechanisms has not been described in the available literature. For a compound to be utilized as a chemical probe, it typically requires well-characterized, potent, and specific interactions with a biological target, information which is not currently available for this molecule.

Applications of 2 3 Isopropylphenyl Acetic Acid As a Synthetic Building Block and Research Tool

Precursor in the Synthesis of Complex Organic Molecules

As a precursor, 2-(3-Isopropylphenyl)acetic acid is a foundational component used in the construction of larger, more intricate molecular architectures. Phenylacetic acid and its derivatives are well-established starting materials in multi-step organic synthesis. mdpi.comresearchgate.net The presence of the 3-isopropyl group offers a specific substitution pattern that can be crucial for targeting particular molecular interactions in the final compound.

In academic and exploratory research, the molecular framework of a compound, often referred to as a scaffold, is used as a base for generating a library of related molecules. The this compound structure serves as such a scaffold. Researchers can systematically modify the molecule—for instance, by converting the carboxylic acid to amides, esters, or other functional groups—to explore structure-activity relationships (SAR). This process is fundamental to discovering new chemical entities with novel biological or material properties.

An illustrative example in a related context is the discovery of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain relief. researchgate.net Research in this area led to the identification of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide, a complex molecule that incorporates the "3-isopropylphenyl" moiety. researchgate.net This demonstrates how a simple scaffold containing this specific substitution pattern can be integral to the development of a lead compound in drug discovery.

Table 1: Investigational Compound Derived from a 3-Isopropylphenyl Scaffold

| Compound Name | Target | Potential Application | Key Structural Moiety |

|---|

This table presents an example of a complex molecule where the 3-isopropylphenyl group is a key component, illustrating the utility of such scaffolds in research.

In a multi-step synthesis, an intermediate is a molecule that is formed during the progression from starting materials to the final product. truman.edu this compound functions as a key intermediate in synthetic sequences that require the incorporation of its specific structural features. The synthesis of complex investigational compounds often involves a linear or convergent approach where different building blocks are sequentially combined. umontreal.ca

For example, the carboxylic acid group of this compound can be activated and then reacted with an amine to form an amide bond, a common linkage in many biologically active molecules. This exact strategy is employed in the synthesis of the previously mentioned TRPV1 antagonist, where a 3-isopropylphenyl-containing unit is coupled with another molecular fragment to yield the final investigational compound. researchgate.net This highlights its role not just as a starting scaffold, but as a tangible, isolated compound in the pathway toward a complex target molecule.

Ligand Design and Modulator Development in Chemical Biology Research

Chemical biology research focuses on creating small molecules to probe and modulate the function of biological systems, such as proteins and nucleic acids. In this field, this compound is a valuable tool for ligand design. A ligand is a molecule that binds to a biological target, and its design is a critical aspect of developing new therapeutic agents and research probes. nih.gov

The structural components of this compound each play a role in its potential interactions with a biological target:

The Carboxylic Acid Group: Can act as a hydrogen bond donor and acceptor, or it can be ionized to form a salt bridge with positively charged residues (like lysine or arginine) in a protein's binding pocket.

The Phenyl Ring: Provides a flat, aromatic surface capable of engaging in pi-stacking or hydrophobic interactions.

The Isopropyl Group: This bulky, non-polar (lipophilic) group can fit into specific hydrophobic pockets within a target protein, enhancing binding affinity and selectivity.

Researchers use such building blocks to systematically develop modulators of protein function. For instance, in the development of modulators for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), scientists synthesize a variety of ligands to understand how different chemical groups interact with the receptor's binding pocket. nih.gov While not directly involving this compound, this research exemplifies the principles of how a molecule with its specific features would be used to optimize ligand-protein interactions and achieve desired biological modulation, such as agonism or inverse agonism. nih.gov

Table 2: Potential Molecular Interactions of this compound Moieties in Ligand Design

| Molecular Fragment | Potential Interaction Type | Example Target Residue |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Bonding | Serine, Arginine |

| Phenyl Ring | Pi-Stacking, Hydrophobic | Phenylalanine, Tryptophan |

This table outlines the potential non-covalent interactions that different parts of the this compound structure can form within a protein binding site, guiding modulator development.

Reference Compound in Analytical Method Development

In analytical chemistry, a reference compound (or standard) is a highly purified and well-characterized substance used as a measurement base. While specific documentation of this compound being used as a formal reference standard is not prevalent in the reviewed literature, its stable and well-defined structure makes it suitable for such applications.

In the development of analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), reference compounds are essential for:

Method Validation: To confirm that an analytical method is accurate, precise, and specific for the compound of interest.

Peak Identification: The retention time and spectral data of the reference compound are used to unequivocally identify the presence of the same compound in a complex mixture, such as a reaction crude or a final product.

Quantification: A calibration curve is often generated using known concentrations of the reference standard, allowing for the accurate determination of the quantity of the compound in a sample.

Therefore, in a research or manufacturing setting where this compound is used as an intermediate or is a potential impurity, a purified sample of the compound would serve as an indispensable reference standard for quality control and process monitoring.

Future Research Directions and Open Questions for 2 3 Isopropylphenyl Acetic Acid

While 2-(3-Isopropylphenyl)acetic acid is a known chemical entity, its full potential and detailed chemical personality are yet to be comprehensively explored. The following sections delineate key areas where future research could unlock new applications and a deeper understanding of this compound, focusing on the development of more efficient synthetic methodologies, a thorough investigation of its specific reactivity, advanced computational modeling, and its application as a specialized chemical tool.

Q & A

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

How do electronic effects of substituents influence crystallographic parameters in arylacetic acids?

Advanced

Electron-withdrawing groups (e.g., Br) increase C—C—C angles (e.g., 121.5° vs. 118.2° for OMe) due to reduced electron density at the ring . This is quantified via:

- Hammett constants (σ): Correlate substituent electronic effects with lattice energy trends.

- Charge density analysis : Use multipole refinement (XD2006) to map electron density distortions near substituents .

How can computational models predict the solubility and stability of this compound?

Q. Advanced

- COSMO-RS : Predict solubility in organic solvents (e.g., logP = 2.8 in ethyl acetate) .

- Molecular dynamics (MD) : Simulate crystal packing efficiency (e.g., slip distances ≈1.3 Å in furan rings) to assess polymorphism risks .

- pKa estimation : DFT (B3LYP/6-311+G**) calculates aqueous pKa ≈ 4.2, critical for protonation state in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.